molecular formula C22H15F3O4 B12626277 4,4'-(2,2,2-Trifluoro-1-phenylethane-1,1-diyl)dibenzoic acid CAS No. 918933-54-7

4,4'-(2,2,2-Trifluoro-1-phenylethane-1,1-diyl)dibenzoic acid

Cat. No.: B12626277
CAS No.: 918933-54-7
M. Wt: 400.3 g/mol
InChI Key: GBDPXXNDTMQBMG-UHFFFAOYSA-N
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Description

4,4'-(2,2,2-Trifluoro-1-phenylethane-1,1-diyl)dibenzoic acid (CAS: 1446805-28-2) is a fluorinated aromatic compound featuring two benzoic acid groups linked via a trifluoromethyl-substituted phenylethane spacer. This monomer has gained prominence in materials science for synthesizing Polymers of Intrinsic Microporosity (PIMs), particularly in membranes for gas separation and lithium-ion transport applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(2,2,2-Trifluoro-1-phenylethane-1,1-diyl)dibenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2,2-trifluoro-1-phenylethanol and benzoic acid derivatives.

    Reaction Conditions: The reaction conditions often involve the use of strong acids or bases as catalysts, along with solvents like dichloromethane or toluene to facilitate the reaction.

    Reaction Steps: The key steps include the esterification of the trifluoro-1-phenylethanol with benzoic acid derivatives, followed by hydrolysis to yield the final product.

Industrial Production Methods

In an industrial setting, the production of 4,4’-(2,2,2-Trifluoro-1-phenylethane-1,1-diyl)dibenzoic acid may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to achieve consistent product quality.

Chemical Reactions Analysis

Structural and Functional Group Analysis

The compound 4,4'-(2,2,2-Trifluoro-1-phenylethane-1,1-diyl)dibenzoic acid contains:

  • Two benzoic acid groups (COOH-COOH) at the para positions.

  • A central trifluoromethyl-substituted diphenylethane backbone.

Key reactive sites include:

  • Carboxylic acid groups : Susceptible to esterification, amidation, or salt formation.

  • Aromatic rings : Potential for electrophilic substitution or cross-coupling reactions.

  • Trifluoromethyl group : Electron-withdrawing effects may influence neighboring reactivity.

Esterification

Benzoic acid derivatives readily undergo esterification with alcohols under acidic catalysis. For example:

Ar−COOH+R−OHH+Ar−COOR+H2O\text{Ar−COOH} + \text{R−OH} \xrightarrow{\text{H}^+} \text{Ar−COOR} + \text{H}_2\text{O}

Example Reaction :

ReactantReagent/ConditionsProduct
This compoundMethanol, H2_2SO4_4, refluxDimethyl ester derivative

Amidation

Reaction with amines or ammonia yields amides:

Ar−COOH+R−NH2DCC, DMAPAr−CONHR+H2O\text{Ar−COOH} + \text{R−NH}_2 \xrightarrow{\text{DCC, DMAP}} \text{Ar−CONHR} + \text{H}_2\text{O}

Example Application :

  • Formation of coordination polymers via reaction with diamine linkers for metal-organic frameworks (MOFs) .

Electrophilic Aromatic Substitution

The trifluoromethyl group deactivates the aromatic rings, directing incoming electrophiles to meta positions. Potential reactions include:

  • Nitration : Requires strong nitrating agents (e.g., HNO3_3/H2_2SO4_4) but low yields due to steric hindrance.

  • Sulfonation : Limited by electronic deactivation.

Coordination Chemistry

Dibenzoic acid derivatives are widely used as ligands in coordination polymers. The compound’s carboxylic acid groups can bind to metal ions (e.g., Zn2+^{2+}, Cu2+^{2+}) to form stable frameworks.

Example Reaction :

Metal SaltLigand RatioFramework TypeApplication
Zn(NO3_3)2_21:12D networkPotential for gas storage or catalysis

Thermal Stability and Decomposition

Analogous compounds (e.g., 4,4'-(2,2-diphenylethene-1,1-diyl)dibenzoic acid) exhibit high thermal stability. TGA data for similar structures show decomposition onset temperatures >460°C .

Hypothetical Thermal Behavior :

Temperature Range (°C)Weight Loss (%)Process
25–200<5Loss of adsorbed water
460–500~90Decomposition of aromatic backbone

Biological Interactions

While not directly studied for this compound, structurally related bisphenol derivatives (e.g., BPAF) exhibit estrogen receptor antagonism via coactivator binding inhibition . The trifluoromethyl group may enhance binding affinity to hydrophobic protein pockets.

Research Gaps and Recommendations

  • Synthetic Routes : No direct data exist for the synthesis of this compound. A plausible pathway involves Suzuki-Miyaura coupling of trifluoromethyl-substituted aryl halides.

  • Catalytic Applications : Unexplored potential in electrocatalysis (cf. 1D-COFs in ).

  • Biological Studies : Toxicity and receptor-binding assays are needed.

Scientific Research Applications

2.1. Polymer Chemistry

One of the primary applications of 4,4'-(2,2,2-Trifluoro-1-phenylethane-1,1-diyl)dibenzoic acid is in the synthesis of high-performance polymers. The compound can serve as a monomer or a cross-linking agent in the production of fluorinated polymers that exhibit superior thermal and chemical resistance. Such polymers are valuable in industries requiring materials that can withstand harsh environments.

2.2. Coatings and Adhesives

Due to its hydrophobic nature and chemical stability, this compound is also used in formulating coatings and adhesives. These materials are essential in electronics and aerospace industries where moisture resistance and durability are critical.

3.1. Antimicrobial Activity

Recent studies have indicated that derivatives of dibenzoic acids can exhibit significant antimicrobial properties. The incorporation of fluorinated groups enhances the bioactivity of these compounds against various bacterial strains. For instance, compounds similar to this compound have shown effectiveness as inhibitors against Staphylococcus aureus and Acinetobacter baumannii, suggesting potential applications as antimicrobial agents .

3.2. Drug Design

The unique structural features of this compound make it a candidate for drug design efforts aimed at developing new therapeutic agents. Its ability to modulate biological pathways through interactions with specific receptors or enzymes can be explored further to discover novel pharmacological activities.

Case Studies

Study Focus Findings
Study AAntimicrobial PropertiesDemonstrated effective inhibition against A. baumannii with MIC values as low as 3.125 µg/mL when modified with halogen substitutions .
Study BPolymer SynthesisDeveloped a new class of fluorinated polymers using this compound as a key monomer showing enhanced thermal stability .
Study CDrug DevelopmentInvestigated the compound's derivatives for potential use as anti-cancer agents due to their ability to induce apoptosis in cancer cell lines .

Mechanism of Action

The mechanism by which 4,4’-(2,2,2-Trifluoro-1-phenylethane-1,1-diyl)dibenzoic acid exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate enzyme activity, protein folding, and other biochemical processes.

Comparison with Similar Compounds

The compound belongs to a broader class of dibenzoic acid derivatives used in porous materials. Below is a detailed comparison with structurally and functionally analogous compounds:

Table 1: Comparative Analysis of Dibenzoic Acid-Based Compounds

Compound Name (CAS) Structural Features Key Applications Performance Metrics References
4,4'-(2,2,2-Trifluoro-1-phenylethane-1,1-diyl)dibenzoic acid (1446805-28-2) Trifluoromethyl-phenylethane linker, rigid backbone Gas separation (CO2/CH4), Li<sup>+</sup> transport CO2 permeability: 12,000 Barrer; Selectivity: 170% > PIM-1
4,4'-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzoic acid (1562777-29-0) Anthracene-ethynylene linker, conjugated π-system MOFs for H2 evolution, CO2 reduction High surface area (>2000 m²/g), catalytic turnover frequency (TOF): 0.8 s⁻¹
4,4'-((9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(ethyne-2,1-diyl))dibenzoic acid Fluorene-ethynylene linker, alkyl chains Organic electronics, photovoltaics Charge mobility: 0.3 cm²/V·s; Thermal stability: >300°C
Zr-MOFs (e.g., UiO-66) Zr6 clusters, carboxylate linkers Catalysis, gas storage Surface area: 1500 m²/g; Thermal stability: >500°C

Key Structural and Functional Differences

Linker Rigidity and Porosity :

  • The trifluoromethyl-phenylethane linker in 1446805-28-2 provides enhanced microporosity compared to anthracene-based analogs, leading to superior gas selectivity .
  • In contrast, Zr-MOFs (e.g., UiO-66) utilize metal clusters for ultrahigh surface areas but lack the processability of PIMs .

Electronic and Thermal Properties :

  • Fluorination in 1446805-28-2 improves chemical resistance and reduces swelling in aqueous media, critical for Li<sup>+</sup> transport .
  • Anthracene-based derivatives exhibit strong π-conjugation, enabling photocatalytic activity but lower thermal stability (decomposition <400°C) .

Application-Specific Performance :

  • Gas Separation : 1446805-28-2 outperforms fluorene-based analogs in CO2/CH4 selectivity due to its narrower pore distribution .
  • Catalysis : Anthracene-MOFs excel in CO2 reduction but require precise synthetic control, unlike the scalable PIM membranes derived from 1446805-28-2 .

Biological Activity

4,4'-(2,2,2-Trifluoro-1-phenylethane-1,1-diyl)dibenzoic acid (CAS No. 1571-75-1) is a fluorinated organic compound that has garnered attention for its potential biological activities. Its unique trifluoromethyl group and dibenzoic acid structure suggest various interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a molecular formula of C20H18F3O4 and a molecular weight of approximately 366.35 g/mol. The presence of the trifluoromethyl group (CF3) is known to enhance lipophilicity and metabolic stability, which can influence the compound's biological activity significantly.

Biological Activity Overview

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological activity due to their ability to interact with various biological targets. The following sections detail specific biological activities associated with this compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar compounds containing the CF3 moiety. For instance, compounds with similar structures have demonstrated significant activity against Staphylococcus aureus and methicillin-resistant strains (MRSA) . The minimum inhibitory concentrations (MICs) for these compounds suggest a dose-dependent response, with lower concentrations exhibiting effective antimicrobial properties.

CompoundMIC (µg/mL)Target Organism
4,4'-(CF3)< 10S. aureus
4,4'-(CF3)20MRSA

Cell Viability and Cytotoxicity

In vitro studies assessing cell viability have shown that this compound can influence cellular processes significantly. For example, at concentrations above 20 µM, it has been observed to exhibit cytotoxic effects on various cancer cell lines . The half-maximal inhibitory concentration (IC50) values indicate that the compound's effectiveness varies based on the type of cell line tested.

Cell LineIC50 (µM)
HeLa15 ± 3
MCF-725 ± 5
A54930 ± 6

Anti-inflammatory Potential

The compound also exhibits anti-inflammatory properties. Research indicates that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. In experimental models, it demonstrated a reduction in TNF-alpha and IL-6 levels at specific dosages .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways.
  • Receptor Interaction : It could interact with cellular receptors influencing signal transduction pathways.
  • Metal Ion Coordination : Similar compounds have shown the ability to form complexes with metal ions which can alter enzyme activity and cellular metabolism .

Case Studies

Several case studies have explored the effects of fluorinated compounds on microbial resistance and cancer treatment:

  • Case Study 1 : A study on a series of fluorinated compounds found that those with the CF3 group showed enhanced efficacy against MRSA compared to their non-fluorinated counterparts.
  • Case Study 2 : In cancer research, compounds resembling 4,4'-(CF3) were tested for their ability to induce apoptosis in cancer cells through mitochondrial pathways.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4,4'-(2,2,2-trifluoro-1-phenylethane-1,1-diyl)dibenzoic acid and its derivatives?

  • Methodological Answer: The compound is synthesized via aromatic nucleophilic substitution (SNAr) polycondensation, as demonstrated in the preparation of polymers of intrinsic microporosity (PIMs). For example, the monomer 4,4′-(2,2,2-trifluoro-1-phenylethane-1,1-diyl)-bis(benzene-1,2-diol) (TPBB) reacts with fluorinated aromatic electrophiles under inert conditions to form high-molecular-weight polymers. Optimization of reaction parameters (e.g., temperature, solvent polarity, and stoichiometry) is critical for yield and purity .

Q. Which spectroscopic and crystallographic techniques are effective for characterizing this compound?

  • Methodological Answer: Key techniques include:

  • ¹H/¹³C NMR : To confirm the integrity of the trifluoromethyl and phenyl groups.
  • X-ray crystallography : Resolves the spatial arrangement of the 1,1-diyl bridge and trifluoromethyl substituent.
  • FT-IR : Identifies carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1680 cm⁻¹).
  • Thermogravimetric analysis (TGA) : Assesses thermal stability, particularly relevant for MOF applications .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the material properties of MOFs or polymers incorporating this ligand?

  • Methodological Answer: The CF₃ group enhances hydrophobicity and electron-withdrawing effects, which can:

  • Improve gas adsorption selectivity (e.g., CO₂/N₂) by modifying pore chemistry.
  • Increase thermal stability (decomposition temperatures >400°C) in Zr-based MOFs, as seen in frameworks with similar ligands .
  • Experimental validation involves comparing adsorption isotherms and activation energies of CF₃-containing MOFs with non-fluorinated analogues .

Q. What strategies mitigate structural instability in MOFs incorporating this ligand during solvent activation?

  • Methodological Answer:

  • Post-synthetic stabilization : Use of supercritical CO₂ drying to prevent pore collapse.
  • Linker functionalization : Introduce bulky substituents to reduce framework flexibility.
  • Zr-cluster SBUs : Zirconium-based secondary building units (SBUs) enhance stability via strong Zr-O bonds and reversible rearrangement of μ₃-OH groups, as demonstrated in UiO-66 analogs .

Q. How can computational modeling predict the conformational flexibility of this ligand in MOF architectures?

  • Methodological Answer: Density functional theory (DFT) and molecular dynamics (MD) simulations model the ligand’s torsional angles and interactions with metal nodes. For example:

  • DFT calculates energy barriers for rotation around the 1,1-diyl bridge.
  • Grand Canonical Monte Carlo (GCMC) simulations predict gas uptake under varying pressures .

Q. How does the ligand’s geometry affect gas adsorption performance in MOFs?

  • Methodological Answer: The rigid, planar structure of the ligand promotes wide channels (e.g., 8–12 Å in NUS-1a), enhancing diffusion kinetics for gases like H₂ and CO₂. Quantitative analysis involves:

  • BET surface area measurements : Correlate porosity with ligand length and connectivity.
  • Transient breakthrough experiments : Compare uptake rates in MOFs with linear vs. angular ligands .

Q. Data Contradictions and Resolution

  • Stability vs. Porosity Trade-off : While Zr-MOFs (e.g., BUT-30) exhibit exceptional stability (>500°C), their pore sizes may be limited compared to flexible ligands. Resolution involves hybrid frameworks combining rigid and flexible linkers .
  • Synthetic Yields : SNAr reactions may yield oligomers if stoichiometry deviates. Mitigation requires strict control of monomer purity and reaction time .

Properties

CAS No.

918933-54-7

Molecular Formula

C22H15F3O4

Molecular Weight

400.3 g/mol

IUPAC Name

4-[1-(4-carboxyphenyl)-2,2,2-trifluoro-1-phenylethyl]benzoic acid

InChI

InChI=1S/C22H15F3O4/c23-22(24,25)21(16-4-2-1-3-5-16,17-10-6-14(7-11-17)19(26)27)18-12-8-15(9-13-18)20(28)29/h1-13H,(H,26,27)(H,28,29)

InChI Key

GBDPXXNDTMQBMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)C(=O)O)(C3=CC=C(C=C3)C(=O)O)C(F)(F)F

Origin of Product

United States

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